molecular formula C8H10BrClN2 B13048015 (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine

(1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine

Cat. No.: B13048015
M. Wt: 249.53 g/mol
InChI Key: JMQOJURZEHNPKB-MRVPVSSYSA-N
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Description

(1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a substituted phenyl ring with bromo (Br) and chloro (Cl) groups at the 4- and 3-positions, respectively. This compound is structurally related to aryl ethylenediamine derivatives, which are frequently explored in medicinal chemistry for their roles as intermediates in drug synthesis, particularly for antipsychotics, anticonvulsants, and enzyme inhibitors . Its halogen substituents enhance lipophilicity and metabolic stability compared to non-halogenated analogs, while the diamine backbone facilitates coordination with metal ions or participation in Schiff base formation .

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

JMQOJURZEHNPKB-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)N)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-chloroaniline.

    Step 1 Formation of Intermediate: The aniline undergoes a reaction with ethylene oxide under basic conditions to form the corresponding 2-aminoethanol derivative.

    Step 2 Conversion to Diamine: The 2-aminoethanol derivative is then subjected to a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride to yield (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the reductive amination step to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the bromo or chloro substituents can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding dehalogenated amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique substituents allow for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The ethane-1,2-diamine moiety can form hydrogen bonds and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The 3-Cl substituent in the target compound introduces steric hindrance near the diamine group, reducing rotational freedom compared to the 4-Cl analog . Methyl vs. Halogen: The 4-methyl group in (1S)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine (CAS 1213560-76-9) enhances solubility in non-polar solvents but reduces electrophilicity relative to halogens .

Physicochemical Properties :

  • Solubility : Ethylenediamine (CAS 107-15-3) exhibits high water solubility (>500 g/L), whereas the target compound’s halogenated aromatic ring limits aqueous solubility (<1 g/L) .
  • Thermal Stability : Bromine substituents increase thermal stability; differential scanning calorimetry (DSC) shows decomposition temperatures of 220°C for the target compound vs. 195°C for the 4-Cl analog .

Synthetic Utility: The target compound’s chiral center enables asymmetric synthesis of pharmacophores, contrasting with non-chiral analogs like ethylenediamine . Reactivity with bromoacetic acid (CAS 79-08-3) yields N-acetylated derivatives, a pathway less efficient in 3,5-dichloro analogs due to steric constraints .

Biological Activity

(1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is an organic compound notable for its structural features, including a bromo and chloro substituent on a phenyl ring linked to an ethane-1,2-diamine moiety. This unique configuration suggests potential biological activity, particularly in medicinal chemistry, where it may serve as a ligand in receptor binding studies and a lead compound for drug development.

  • Molecular Formula : C8_8H10_{10}BrClN2_2
  • Molecular Weight : 249.53 g/mol
  • IUPAC Name : this compound
  • Structural Features : The presence of halogens (bromine and chlorine) enhances the compound's reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The halogen substituents increase its binding affinity and specificity, which may modulate biological pathways effectively. The ethane-1,2-diamine moiety facilitates the formation of hydrogen bonds, stabilizing interactions with target molecules .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, halogenated aromatic compounds often demonstrate significant activity against various bacterial strains. Specific studies are needed to evaluate the antimicrobial effectiveness of this compound directly.

Neuroprotective Effects

The compound's potential neuroprotective effects have been highlighted in studies focusing on Alzheimer’s disease. Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. For example, derivatives with similar structures have demonstrated IC50_{50} values in the nanomolar range against AChE .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on AChE Inhibition :
    • Compound : 3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin.
    • Findings : Exhibited excellent AChE inhibition potency with an IC50_{50} of 20 nM, indicating that structural modifications can enhance biological activity significantly.
  • Neuroprotective Agents :
    • Compounds with similar structural motifs have been shown to protect neuronal cells from oxidative stress and improve cell viability in models of neurodegeneration.

Data Table: Comparison of Biological Activity

Compound NameMolecular FormulaIC50_{50} (AChE Inhibition)Notes
This compoundC8_8H10_{10}BrClN2_2TBDPotential ligand for AChE
3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarinCx_xHy_yNz_z20 nMHigh potency against AChE
Other Halogenated CompoundsVariesVariesPotential antimicrobial activity

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